
2-(2-Chlorothiazol-5-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorothiazol-5-yl)acetaldehyde: is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorothiazol-5-yl)acetaldehyde typically involves the cyclization of 1,3-bis(dimethylaminomethylene)thiourea and chloroacetone, followed by acidic treatment, Sandmeyer reaction, and chlorination . The reaction conditions are carefully controlled to ensure high yield and selectivity.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps but may include additional purification and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chlorothiazol-5-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: 2-(2-Chlorothiazol-5-yl)acetic acid.
Reduction: 2-(2-Chlorothiazol-5-yl)ethanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-(2-Chlorothiazol-5-yl)acetaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various thiazole derivatives .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Thiazole derivatives are known to exhibit a range of biological activities, making this compound a valuable subject of study .
Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. Thiazole-containing compounds are often investigated for their anti-inflammatory, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of 2-(2-Chlorothiazol-5-yl)acetaldehyde is primarily related to its ability to interact with biological molecules. The thiazole ring can engage in various interactions with enzymes and receptors, influencing their activity. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
2-(2-Chlorothiazol-5-yl)methanol: This compound is structurally similar but contains a hydroxyl group instead of an aldehyde group.
2-(2-Chlorothiazol-5-yl)acetonitrile: This compound has a nitrile group in place of the aldehyde group.
Uniqueness: 2-(2-Chlorothiazol-5-yl)acetaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. This reactivity makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Properties
Molecular Formula |
C5H4ClNOS |
|---|---|
Molecular Weight |
161.61 g/mol |
IUPAC Name |
2-(2-chloro-1,3-thiazol-5-yl)acetaldehyde |
InChI |
InChI=1S/C5H4ClNOS/c6-5-7-3-4(9-5)1-2-8/h2-3H,1H2 |
InChI Key |
GKTRFYPXXUMLIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)Cl)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



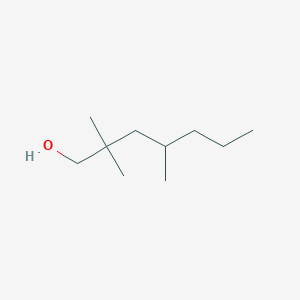

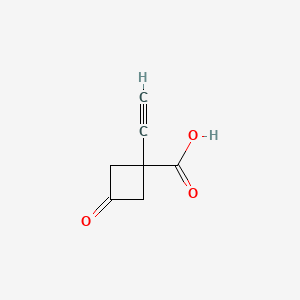



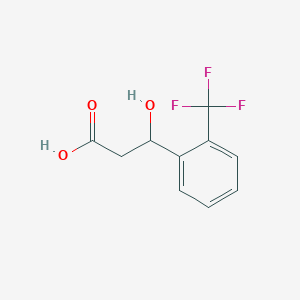
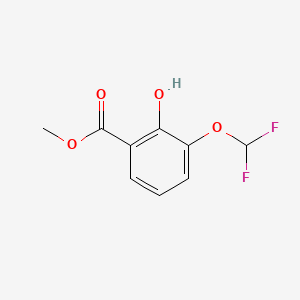
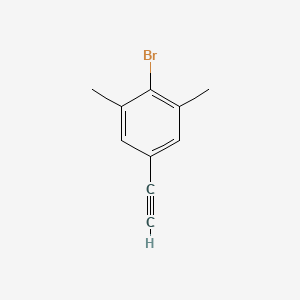
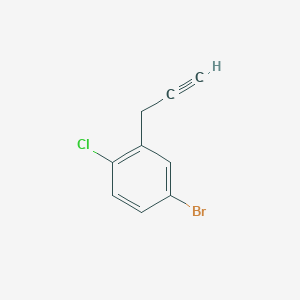
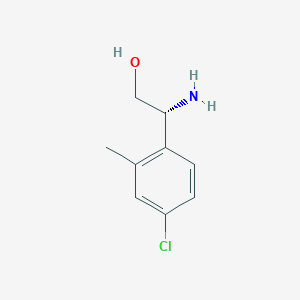
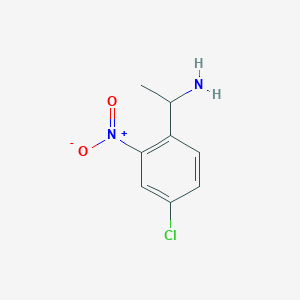
![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-5-methylhexanoic acid](/img/structure/B13597512.png)
